

AZA197 off-target effects at high concentrations

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Compound of Interest				
Compound Name:	<i>AZA</i> 197			
Cat. No.:	B605738			Get Quote

Technical Support Center: AZA197

Disclaimer: The compound "AZA197" is not found in publicly available scientific literature. To fulfill this request for a detailed technical support guide on off-target effects, the well-characterized kinase inhibitor Dasatinib has been used as a substitute. All data and experimental protocols provided below pertain to Dasatinib and are intended to serve as an illustrative example of how to address off-target effects for a multi-kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: We are observing significant toxicity in our cell-based assays at high concentrations of **AZA197**. What could be the cause?

At higher concentrations, **AZA197** (using Dasatinib as a proxy) is known to inhibit a wide range of kinases beyond its primary target, BCR-ABL. This promiscuity can lead to off-target effects, resulting in cellular toxicity. Dasatinib is a multi-kinase inhibitor with potent activity against SRC family kinases (SFK), c-KIT, PDGFRα/β, and Ephrin receptors, among others.[1][2] Inhibition of these essential cellular signaling pathways can lead to unintended consequences such as apoptosis, cell cycle arrest, or other toxic phenotypes.[3][4] For instance, cardiotoxicity has been linked to the inhibition of the RAF/MEK/ERK pro-survival pathway.[3][5][6]

Q2: What are the known major off-target kinases for **AZA197**?

AZA197 is known to be a promiscuous kinase inhibitor, binding to a large number of tyrosine and serine/threonine kinases.[7] While its on-target potency against BCR-ABL is in the sub-



nanomolar to low nanomolar range, at higher, micromolar concentrations, it affects numerous other signaling pathways.[8]

Data Presentation: Kinase Inhibition Profile

The following table summarizes the inhibitory activity of **AZA197** (as Dasatinib) against its primary target and several major off-target kinases. Note that lower IC50 values indicate higher potency. Off-target effects become more pronounced as the concentration of the inhibitor approaches the IC50 values of these secondary targets.

Kinase Target	AZA197 (Dasatinib) IC50 (nM)	Kinase Family	Primary Function
BCR-ABL	<1 - 9	Tyrosine Kinase	On-target; driver of CML
c-SRC	0.5 - 2.2	SRC Family Kinase	Cell growth, proliferation, survival
LCK	1.0 - 7.0	SRC Family Kinase	T-cell signaling
FYN	1.0 - 16.0	SRC Family Kinase	Neuronal function, immune response
c-KIT	1.0 - 79	Receptor Tyrosine Kinase	Hematopoiesis, melanogenesis
PDGFRβ	15 - 28	Receptor Tyrosine Kinase	Cell growth, angiogenesis
DDR1	30	Receptor Tyrosine Kinase	Cell adhesion, migration
EphA2	26	Receptor Tyrosine Kinase	Developmental processes, cancer
RAF	- (Strongly Inhibits)	Serine/Threonine Kinase	Pro-survival signaling (MAPK pathway)
LIMK1	- (Directly Targets)	Serine/Threonine Kinase	Cytoskeletal regulation



Note: IC50 values are compiled from multiple sources and can vary based on assay conditions. [1][2][9]

Troubleshooting Guides Issue 1: Unexpected Cardiovascular Toxicity in Preclinical Models

Symptoms: In vivo models show signs of cardiac stress, or in vitro cardiomyocyte assays show increased apoptosis and reduced viability.

Potential Cause: A known off-target effect of **AZA197** is the inhibition of the RAF/MEK/ERK signaling pathway, which is crucial for cardiomyocyte survival.[3][5] High concentrations of the drug can suppress this pathway, leading to apoptosis.

Troubleshooting Steps:

- Confirm Pathway Inhibition: Perform a Western blot analysis on lysates from treated cardiomyocytes to check the phosphorylation status of ERK (pERK). A reduction in pERK levels would support this off-target mechanism.[3]
- Dose-Response Analysis: Run a dose-response curve in your cardiomyocyte assay to determine the precise concentration at which toxicity occurs. Compare this to the IC50 for your intended target to assess the therapeutic window.
- Consider Alternative Inhibitors: If the therapeutic window is too narrow, consider using a
 more selective kinase inhibitor if available for your target.

Issue 2: Hematological Abnormalities (e.g., Neutropenia, Thrombocytopenia)

Symptoms: In vivo studies show a significant decrease in neutrophil and platelet counts. In vitro colony-forming assays with hematopoietic progenitors are inhibited.

Potential Cause: **AZA197** potently inhibits c-KIT, a receptor tyrosine kinase essential for hematopoiesis.[1] Off-target inhibition of c-KIT can disrupt the development of various blood cell lineages.



Troubleshooting Steps:

- Assess c-KIT Pathway: In relevant cell lines (e.g., hematopoietic progenitors), measure the phosphorylation of c-KIT and its downstream effectors (like AKT) in the presence of AZA197.
- Evaluate Lineage-Specific Effects: Use flow cytometry to perform a detailed analysis of different hematopoietic cell populations to understand which lineages are most affected.
- Pulsed Dosing Regimen: In vivo, explore alternative dosing schedules, such as intermittent
 or pulsed dosing, which may be sufficient to inhibit the primary target while allowing for
 recovery of hematopoietic cells.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol determines the IC50 value of **AZA197** against a panel of on- and off-target kinases.

Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. A decrease in signal indicates kinase inhibition.

Methodology:

- Reagent Preparation: Prepare kinase buffer, kinase-enzyme solution, substrate solution, and a serial dilution of AZA197.
- Kinase Reaction:
 - $\circ~$ Add 5 μL of kinase buffer to all wells of a 96-well plate.
 - Add 2.5 μL of the AZA197 serial dilution to the experimental wells.
 - Add 2.5 μL of the kinase-enzyme solution to initiate the reaction.
 - Incubate at room temperature for 60 minutes.



ADP Detection:

- Add 5 μL of ADP-Glo[™] Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
- Add 10 μL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a light signal. Incubate for 30 minutes.
- Data Acquisition: Read the luminescence on a plate reader.
- Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot for Phospho-ERK (pERK) Inhibition

This protocol assesses the off-target effect of **AZA197** on the RAF/MEK/ERK pathway in a cellular context.

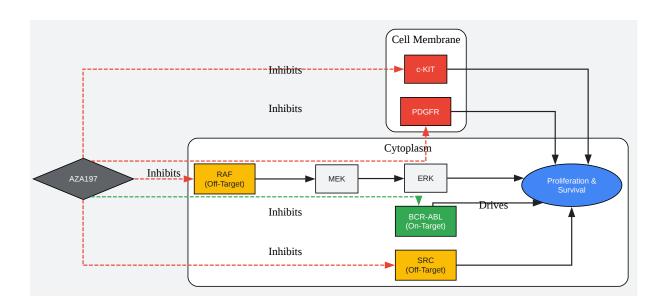
Methodology:

- Cell Culture and Treatment: Plate cells (e.g., cardiomyocytes or another relevant cell line)
 and allow them to adhere overnight. Treat the cells with varying concentrations of AZA197
 (and a vehicle control) for a specified time (e.g., 1-3 hours).
- Protein Extraction: Wash cells twice with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 μg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% BSA in TBST for 1 hour.



- o Incubate with a primary antibody against phospho-ERK (p-ERK) overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
- Wash again and apply an ECL substrate.
- Imaging: Capture the chemiluminescent signal using an imaging system.
- Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to ensure equal protein loading.
- Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

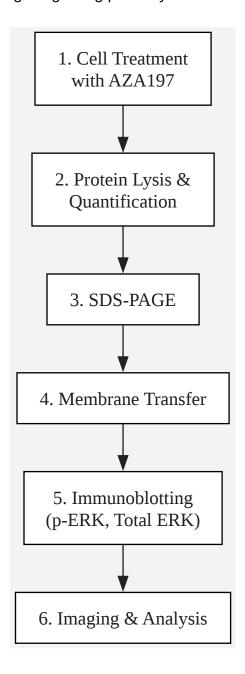
Visualizations



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Caption: AZA197 on- and off-target signaling pathways.



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Caption: Workflow for p-ERK Western Blot analysis.

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